N-(2-methoxyphenyl)-6-methyl-2-(2-methylphenoxy)-5-nitro-4-pyrimidinamine
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Description
The compound “N-(2-methoxyphenyl)-6-methyl-2-(2-methylphenoxy)-5-nitro-4-pyrimidinamine” is a complex organic molecule. It contains several functional groups including a pyrimidine ring (a six-membered ring with two nitrogen atoms), a nitro group (-NO2), and methoxy groups (-OCH3). These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and reagents present. The nitro group is often reactive, and under certain conditions, could be reduced to an amine. The methoxy groups might undergo reactions depending on the acidity or basicity of the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents. The pyrimidine ring might contribute to the compound’s stability and rigidity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-(2-methylphenoxy)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-8-4-6-10-15(12)27-19-20-13(2)17(23(24)25)18(22-19)21-14-9-5-7-11-16(14)26-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONROSRFZJXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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